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molecular formula C7H4Cl3NO B8688524 4-Amino-3,5-dichlorobenzoyl chloride CAS No. 58991-40-5

4-Amino-3,5-dichlorobenzoyl chloride

Cat. No. B8688524
M. Wt: 224.5 g/mol
InChI Key: ICZKDMJNSMQIFY-UHFFFAOYSA-N
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Patent
US03943110

Procedure details

The 3,5-dichloro-4-aminobenzoic acid is refluxed with 200 ml. of thionyl chloride. A solution forms in 1 hr. and heating is maintained for 2 additional hours, after which the reaction mixture is permitted to stand overnight. Excess thionyl chloride is removed by evaporation to leave a yellow-brown crystalline mass as a residue. This is recrystallized from a mixture of n-hexane/ethylene chloride (90/10 by volume) to produce a light tan crystalline product, m.p. = 155° C. A portion of this material is recrystallized from methylene chloride as pale yellow needles existing in round clusters. These needles are dissolved in methylene chloride and anhydrous hydrogen chloride is bubbled into the solution. The yellow color is discharged and off-white needles of 3,5-dichloro-4-aminobenzoyl chloride are obtained, m.p. = 165° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])[C:5](O)=[O:6].S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])[C:5]([Cl:15])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1N)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and heating
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 2 additional hours
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride is removed by evaporation
CUSTOM
Type
CUSTOM
Details
to leave a yellow-brown crystalline mass as a residue
CUSTOM
Type
CUSTOM
Details
This is recrystallized from a mixture of n-hexane/ethylene chloride (90/10 by volume)
CUSTOM
Type
CUSTOM
Details
to produce a light tan crystalline product, m.p. = 155° C
CUSTOM
Type
CUSTOM
Details
A portion of this material is recrystallized from methylene chloride as pale yellow needles
DISSOLUTION
Type
DISSOLUTION
Details
These needles are dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
anhydrous hydrogen chloride is bubbled into the solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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